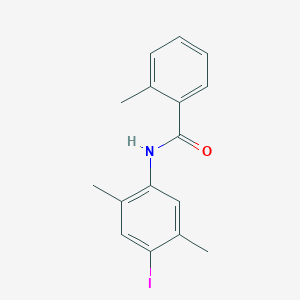![molecular formula C20H23ClN4O2 B244637 N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]pyridine-3-carboxamide](/img/structure/B244637.png)
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]pyridine-3-carboxamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. It belongs to a class of compounds known as piperazine derivatives, which have been shown to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]pyridine-3-carboxamide involves the inhibition of certain enzymes and proteins that play a crucial role in cancer cell proliferation and survival. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]pyridine-3-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. Moreover, it has been shown to inhibit angiogenesis, a process of new blood vessel formation that is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]pyridine-3-carboxamide is its high potency and selectivity towards cancer cells. However, its use in lab experiments is limited by its low solubility in water and poor bioavailability.
Future Directions
There are several future directions for the research on N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]pyridine-3-carboxamide. One of the major areas of research is the development of novel formulations that can improve its solubility and bioavailability. Moreover, further studies are needed to investigate its potential as a therapeutic agent for other diseases such as viral infections and bacterial infections. Additionally, the use of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]pyridine-3-carboxamide in combination with other chemotherapeutic agents is an area of active research.
Synthesis Methods
The synthesis of N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]pyridine-3-carboxamide involves the reaction of 3-chloro-4-(4-pyridinyl)pyridine with butanoylpiperazine in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. Moreover, it has been found to be effective against various types of cancer, including breast, lung, and colon cancer.
properties
Molecular Formula |
C20H23ClN4O2 |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H23ClN4O2/c1-2-4-19(26)25-11-9-24(10-12-25)18-7-6-16(13-17(18)21)23-20(27)15-5-3-8-22-14-15/h3,5-8,13-14H,2,4,9-12H2,1H3,(H,23,27) |
InChI Key |
XPIPPVWFXQCLCE-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)Cl |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-phenyl-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244556.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-furamide](/img/structure/B244557.png)
![N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244558.png)
![3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244562.png)
![N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244563.png)
![2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B244565.png)
![2-(4-chloro-3-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B244566.png)
![3-bromo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244568.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide](/img/structure/B244571.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B244572.png)


![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244577.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244578.png)